molecular formula C14H15BN2O2S B13664045 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile

Cat. No.: B13664045
M. Wt: 286.2 g/mol
InChI Key: LEWBVFVFCJTCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile: is a complex organic compound that features a benzo[d]thiazole core substituted with a dioxaborolane group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of benzo[d]thiazole derivatives with dioxaborolane reagents under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions where the dioxaborolane group is replaced by other functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions:

    Palladium or Copper Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield biaryl compounds, while oxidation or reduction reactions produce various oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: In biological research, it is used to study the interactions of boron-containing compounds with biological systems, which can have implications for drug design and development.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals that target specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, which makes it useful in various chemical reactions. The benzo[d]thiazole core can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: Compared to similar compounds, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the benzo[d]thiazole and carbonitrile groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15BN2O2S

Molecular Weight

286.2 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C14H15BN2O2S/c1-13(2)14(3,4)19-15(18-13)9-6-5-7-10-12(9)20-11(8-16)17-10/h5-7H,1-4H3

InChI Key

LEWBVFVFCJTCMB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(S3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.